tert-butyl N-[1-(4-bromophenyl)propan-2-yl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[1-(4-bromophenyl)propan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO2/c1-10(16-13(17)18-14(2,3)4)9-11-5-7-12(15)8-6-11/h5-8,10H,9H2,1-4H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIJWIMYFGXBGMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)Br)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of 4-Bromoaniline
One established method involves the direct Boc-protection of 4-bromoaniline using di-tert-butyl dicarbonate in organic solvents such as tetrahydrofuran (THF), toluene, or dichloromethane, often in the presence of a base like sodium hydride or sodium bicarbonate.
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- To a stirred solution of 4-bromoaniline in toluene (200 mL), di-tert-butyl dicarbonate (Boc2O) is added.
- The mixture is stirred at 70°C for 16 hours under nitrogen atmosphere.
- After completion (monitored by TLC), the solvent is removed under reduced pressure.
- The residue is diluted with water, and the solid product is filtered and dried.
- Yield: Approximately 64% of tert-butyl (4-bromophenyl)carbamate.
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- In THF, sodium hydride (NaH) is used as base.
- 4-bromoaniline is stirred with NaH, followed by addition of di-tert-butyl dicarbonate.
- The reaction is refluxed overnight under nitrogen.
- Workup includes quenching with water, ether extraction, washing with ammonium chloride and sodium bicarbonate, drying, and silica gel chromatography.
- Yield: Around 80%.
Table 1: Boc Protection Reaction Conditions
| Entry | Solvent | Base | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| 1 | Toluene | None | 70°C | 16 h | 64 |
| 2 | THF | NaH | Reflux | Overnight | 80 |
| 3 | Dichloromethane | NaH or NaHCO3 | Room temp to reflux | 4 h to overnight | 60-80 |
Synthesis of tert-Butyl N-[1-(4-bromophenyl)propan-2-yl]carbamate via Chiral Amine Intermediate
The target compound contains a chiral propan-2-yl substituent on the nitrogen. This can be introduced by starting from a chiral amine such as 1-(4-bromophenyl)propan-2-amine, followed by Boc protection.
-
- The chiral amine is reacted with di-tert-butyl dicarbonate in anhydrous dichloromethane at 0°C.
- The mixture is stirred under nitrogen at ambient temperature for 16 hours.
- The organic phase is washed with saturated sodium bicarbonate solution, dried, and concentrated.
- Purification is achieved by flash chromatography using ethyl acetate/n-heptane mixtures.
- This yields the desired this compound as a yellow oil or solid.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl N-[1-(4-bromophenyl)propan-2-yl]carbamate can undergo nucleophilic substitution reactions, particularly at the bromine atom.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It serves as an ideal substrate for Suzuki coupling reactions, forming biaryls via reaction with boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts in the presence of bases like cesium carbonate in solvents like 1,4-dioxane.
Major Products:
Substitution Products: New compounds with different functional groups replacing the bromine atom.
Oxidation Products: Carbonyl compounds.
Coupling Products: Biaryl compounds.
Scientific Research Applications
Medicinal Chemistry
Anticonvulsant Properties
Research indicates that tert-butyl N-[1-(4-bromophenyl)propan-2-yl]carbamate serves as an important intermediate in the synthesis of Lacosamide, a drug used for treating partial-onset seizures and neuropathic pain. Lacosamide enhances the slow inactivation of voltage-gated sodium channels and modulates the collapse response mediator protein 2, which are crucial for its anticonvulsant effects.
Potential Drug Development
The compound is being explored for its potential use in developing drugs targeting neurological disorders. Its ability to interact with specific biological targets makes it a candidate for further investigation in pharmacological studies.
Organic Synthesis
Protecting Group in Synthesis
this compound is utilized as a protecting group for amines in organic synthesis. This application is vital for constructing complex molecules where selective reactions are necessary. Its stability under various reaction conditions allows for versatile synthetic pathways.
Synthetic Methodologies
The compound can be synthesized through various methods, including the use of triethylamine in dichloromethane, which provides high yields and purity. The typical reaction involves stirring the reactants at room temperature, followed by purification steps to isolate the desired product .
Chemical Reactions
Reactivity Profiles
this compound can undergo multiple chemical transformations:
- Oxidation: The compound can be oxidized to form N-oxides, particularly at the aromatic ring.
- Reduction: Under catalytic hydrogenation conditions, it can be reduced to yield secondary amines.
- Nucleophilic Substitution: The carbamate group allows for substitution reactions with various nucleophiles, leading to diverse derivatives .
Case Study 1: Anticonvulsant Activity
A study focusing on the synthesis of Lacosamide from this compound demonstrated its efficacy as an anticonvulsant agent. The research highlighted the compound's role in modulating sodium channel activity, which is critical for seizure control.
Case Study 2: Synthesis Optimization
Research optimizing the synthesis of this compound showcased improved yields using specific reaction conditions such as solvent choice and temperature control. This optimization is crucial for scaling up production for pharmaceutical applications .
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Intermediate in Lacosamide synthesis; potential drug development | Enhances sodium channel inactivation; targets neurological disorders |
| Organic Synthesis | Protecting group for amines; versatile synthetic pathways | High stability under reaction conditions; allows selective reactions |
| Chemical Reactions | Oxidation, reduction, nucleophilic substitution | Forms diverse derivatives; significant reactivity profiles |
| Case Studies | Research on anticonvulsant activity; synthesis optimization | Demonstrated efficacy in seizure control; improved yields through optimization |
Mechanism of Action
The mechanism by which tert-butyl N-[1-(4-bromophenyl)propan-2-yl]carbamate exerts its effects is primarily through its reactivity in chemical reactions. The presence of the bromine atom allows for various substitution and coupling reactions, making it a valuable intermediate in organic synthesis. The tert-butyl carbamate group provides stability and can be selectively removed under acidic conditions to reveal the free amine, which can then participate in further reactions .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: Likely C₁₄H₁₉BrNO₂ (estimated based on analogues).
- Molecular Weight : ~312–329 g/mol (similar to compounds in ).
- Structural Features : The propan-2-yl group introduces a branched alkyl chain, which may influence steric interactions and solubility compared to linear analogues.
Comparison with Structural Analogues
Structural Variations and Physicochemical Properties
Key Observations :
- Branched vs.
- Substituent Effects: Bromophenyl: Facilitates Suzuki-Miyaura cross-coupling reactions for aryl-aryl bond formation . Phenoxy (LD-2127): The ether oxygen increases polarity, improving aqueous solubility but reducing membrane permeability . Cyclopropane (): Enhances rigidity, which may improve pharmacokinetic properties by resisting enzymatic degradation .
Biological Activity
tert-butyl N-[1-(4-bromophenyl)propan-2-yl]carbamate is a carbamate derivative that has garnered attention for its potential biological activities. This compound features a tert-butyl group and a bromophenyl moiety, which may influence its interactions with biological targets. Understanding its biological activity is crucial for evaluating its potential applications in medicinal chemistry and drug development.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 272.14 g/mol. The compound's structure includes a carbamate functional group, which is known for its versatility in biological applications.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₄BrNO₂ |
| Molecular Weight | 272.14 g/mol |
| Density | 1.4 ± 0.1 g/cm³ |
| Boiling Point | 281.1 ± 23 °C |
| Melting Point | 103-106 °C |
| CAS Number | 131818-17-2 |
Biological Activity Overview
Carbamates are known to exhibit a variety of biological activities, including enzyme inhibition, anti-inflammatory effects, and potential anticancer properties. The specific activities of this compound have been explored in several studies.
The mechanism of action for this compound likely involves the formation of covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The bromophenyl group may enhance the compound's interaction with specific biological targets, potentially influencing its pharmacological profile.
Case Studies and Research Findings
- Enzyme Inhibition : Research has indicated that compounds similar to this compound can act as inhibitors of various enzymes, including kinases involved in cancer progression. For instance, studies on related carbamates have shown their ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
- Anti-inflammatory Activity : The compound's structural features suggest potential anti-inflammatory properties. Research into similar compounds has demonstrated their effectiveness in modulating inflammatory pathways by acting on G protein-coupled receptors (GPCRs), which are pivotal in mediating inflammatory responses .
- Anticancer Potential : Preliminary studies have explored the anticancer activity of carbamate derivatives, indicating that they may induce apoptosis in cancer cells through various pathways, including the inhibition of specific signaling cascades . The presence of the bromine atom in the structure could enhance the compound's reactivity and selectivity towards cancer-related targets.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Biological Activity | Key Features |
|---|---|---|
| tert-butyl (4-chlorophenyl)carbamate | Moderate enzyme inhibition | Chlorine substituent |
| tert-butyl (4-iodophenyl)carbamate | Stronger enzyme inhibition | Iodine substituent |
| tert-butyl (2-(4-bromophenyl)propan-2-yl)carbamate | Potential anticancer properties | Bromine substituent |
Q & A
Q. What are the common synthetic routes for tert-butyl N-[1-(4-bromophenyl)propan-2-yl]carbamate, and what reaction conditions are critical for success?
- Methodological Answer : The compound is typically synthesized via carbamate formation. One route involves reacting isopropyl chloroformate with 4-bromoaniline derivatives under basic conditions (e.g., sodium bicarbonate) in anhydrous solvents like dichloromethane . Another method employs tert-butyl carbamate reacting with halogenated intermediates (e.g., 4-bromo-substituted benzyl chlorides) in the presence of bases such as triethylamine to facilitate nucleophilic substitution . Key parameters include maintaining anhydrous conditions, controlled temperature (0–25°C), and inert atmospheres to prevent side reactions.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR are critical for confirming the carbamate group (e.g., tert-butyl signals at δ ~1.4 ppm for H) and bromophenyl substituents (aromatic protons at δ ~7.2–7.6 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., CHBrNO with m/z ~330.05) .
- X-ray Crystallography : Resolves stereochemistry and intermolecular interactions, particularly in chiral derivatives .
Q. What safety precautions are essential when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation of vapors, especially during synthesis or high-temperature reactions .
- Storage : Store in airtight containers at room temperature, away from strong oxidizers/acids to prevent decomposition .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions, while non-polar solvents (e.g., toluene) reduce side products in carbamate formation .
- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate carbamate coupling reactions .
- Temperature Gradients : Gradual warming (e.g., 0°C → room temperature) minimizes exothermic side reactions. Monitor via TLC or HPLC for intermediate stability .
Q. How should researchers address contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Cross-Validation : Compare NMR data with computational predictions (e.g., DFT calculations) or literature analogs to resolve ambiguities in peak assignments .
- Isotopic Labeling : Use N or C-labeled reagents to trace carbamate nitrogen/carbon signals in complex spectra .
- Crystallographic Analysis : Resolve stereochemical conflicts (e.g., R/S configurations) via single-crystal X-ray diffraction .
Q. What strategies are used to assess the biological activity of this compound derivatives?
- Methodological Answer :
- Enzyme Assays : Test inhibitory effects on target enzymes (e.g., kinases) using fluorometric or colorimetric substrates. IC values quantify potency .
- Cellular Studies : Evaluate cytotoxicity (via MTT assay) and apoptosis induction in cancer cell lines (e.g., HeLa, MCF-7) .
- Molecular Docking : Predict binding modes to receptors (e.g., EGFR) using software like AutoDock Vina, guided by halogen bonding interactions from the bromophenyl group .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
